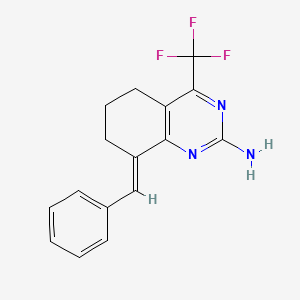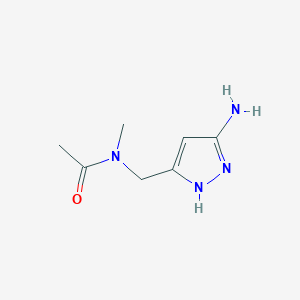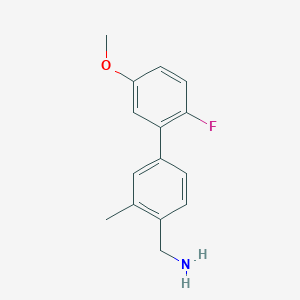
C-(2'-Fluoro-5'-methoxy-3-methyl-biphenyl-4-yl)-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-methylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the biphenyl structure, along with a methylamine group. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-methylamine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The fluorine, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions require specific reagents such as fluorinating agents, methoxylating agents, and methylating agents.
Amination: The final step involves the introduction of the methylamine group through a nucleophilic substitution reaction. This step typically requires the use of a suitable amine source and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents, alkylating agents, and acylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-methylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in a biological setting, the compound may inhibit an enzyme by binding to its active site, thereby preventing substrate binding and catalysis.
Vergleich Mit ähnlichen Verbindungen
C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-methylamine can be compared with other similar compounds, such as:
C-(2’-Fluoro-5’-methoxy-biphenyl-4-yl)-methylamine: This compound lacks the methyl group on the biphenyl core, which may result in different chemical and biological properties.
C-(2’-Fluoro-3-methyl-biphenyl-4-yl)-methylamine: This compound lacks the methoxy group, which can affect its reactivity and interactions with molecular targets.
C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-ethylamine: This compound has an ethylamine group instead of a methylamine group, which may influence its chemical behavior and biological activity.
The uniqueness of C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-methylamine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that can be leveraged in various scientific research applications.
Eigenschaften
Molekularformel |
C15H16FNO |
|---|---|
Molekulargewicht |
245.29 g/mol |
IUPAC-Name |
[4-(2-fluoro-5-methoxyphenyl)-2-methylphenyl]methanamine |
InChI |
InChI=1S/C15H16FNO/c1-10-7-11(3-4-12(10)9-17)14-8-13(18-2)5-6-15(14)16/h3-8H,9,17H2,1-2H3 |
InChI-Schlüssel |
VBOYUTJZESPFEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)OC)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


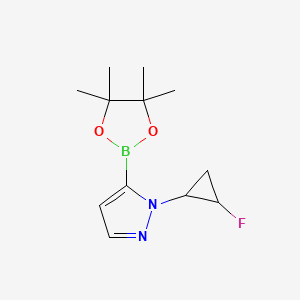
![Methyl 3-(2-hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13727216.png)

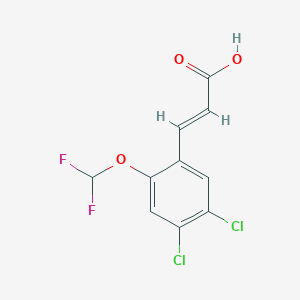

![4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B13727232.png)

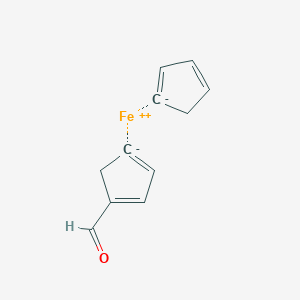
![Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13727238.png)

